![molecular formula C20H24N6O4 B2743844 3,4-dimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-85-9](/img/structure/B2743844.png)
3,4-dimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
A study by Abu‐Hashem et al. (2020) involved the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties. These compounds include various derivatives such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, highlighting their potential as COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
Another study conducted by Rahmouni et al. (2016) focused on synthesizing novel pyrazolopyrimidines derivatives to evaluate their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) of these compounds provided insights into their potential as therapeutic agents, with certain derivatives showing promising cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Heterocyclic Synthesis Applications
The work by Ho and Suen (2013) described the synthesis of novel heterocyclic derivatives incorporating a thioxopyrimidine moiety. This research demonstrated the versatility of thioxopyrimidines in heterocyclic synthesis, leading to the creation of compounds with potential biological activities (Ho & Suen, 2013).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This study highlighted the biological significance of these heterocyclic compounds in developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been reported to inhibit their targets by binding to the active site, thereby preventing the target from performing its function .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines . Inhibition of CDK2 can lead to cell cycle arrest, which may result in apoptosis or programmed cell death .
properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4/c1-28-16-4-3-14(11-17(16)29-2)20(27)21-5-6-26-19-15(12-24-26)18(22-13-23-19)25-7-9-30-10-8-25/h3-4,11-13H,5-10H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLCTJIVRIOYSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.